molecular formula C12H26O4 B13760931 Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- CAS No. 68966-71-2

Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-

Cat. No.: B13760931
CAS No.: 68966-71-2
M. Wt: 234.33 g/mol
InChI Key: GPKLLERXYXMLED-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- (CAS 68966-71-2) is a branched diethanol derivative with the molecular formula C₁₂H₂₆O₄ and a molecular weight of 234.33 g/mol . Its IUPAC name, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)propane-1,3-diyl]bis(oxy)]bisethanol, reflects its structure: a central 2,2-dimethyl-1-(isopropyl)-1,3-propanediyl core linked to two ethanol moieties via ether bonds.

Properties

CAS No.

68966-71-2

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

2-[3-(2-hydroxyethoxy)-2,2,4-trimethylpentoxy]ethanol

InChI

InChI=1S/C12H26O4/c1-10(2)11(16-8-6-14)12(3,4)9-15-7-5-13/h10-11,13-14H,5-9H2,1-4H3

InChI Key

GPKLLERXYXMLED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)COCCO)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- typically involves the reaction of 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediol with ethanol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the ether linkage between the ethanol molecules and the propanediol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .

Scientific Research Applications

Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its unique structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propane Diyl Bis(oxy) Ethanol Derivatives

Compounds sharing the 1,3-propanediyl bis(oxy) ethanol backbone but differing in substituents include:

  • 2,2'-[(2-Butyl-2-ethylpropane-1,3-diyl)bis(oxy)]diethanol (CAS 842143-03-7): Features a butyl-ethyl-substituted propane diyl core.

Key Difference : Substituents on the propane diyl core modulate solubility and reactivity. The target compound’s isopropyl and dimethyl groups likely reduce crystallinity, improving compatibility with hydrophobic matrices .

Ethane Diyl Bis(oxy) Derivatives

  • 2,2'-[1,2-Ethanediylbis(oxy)]bis(1-aminoethanol) (ChemSpider ID 26564164): Replaces hydroxyl groups with amine functionalities, enabling coordination chemistry (e.g., metal chelation) .
  • Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, bis(hydrogen sulfate) (CAS 114765-98-9): Sulfate esters enhance water solubility and acidity, suitable for anionic surfactants .

Key Difference : Functional groups (e.g., -NH₂, -OSO₃H) drastically alter chemical behavior. The target compound’s hydroxyl groups favor hydrogen bonding, making it less reactive than sulfated analogs but more versatile in polar environments .

Aromatic and Naphthalene Core Analogs

  • 2,2′-[1,5-Naphthalenediylbis(oxy-2,1-ethanediyloxy)]diethanol (CAS 136133-14-7): Incorporates a naphthalene aromatic core, increasing rigidity and UV absorption. Applications may include photostabilizers or optical materials .

Key Difference : Aromatic cores enhance thermal stability and π-π interactions, unlike the aliphatic target compound. This makes naphthalene derivatives more suited for high-temperature or electronic applications .

Ester Derivatives

  • 2,2-Bis[[(1-oxoisodecyl)oxy]methyl]-1,3-propanediyl diisodecanoate (CAS 71975-56-9): A pentaerythritol-derived ester with branched fatty acid chains (C45H84O8, MW 753.14 g/mol). Used as an emollient in cosmetics .
  • Pentaerythrityl Tetraisostearate (CAS 62125-22-8): A tetraester with isooctadecanoate groups, functioning as a non-greasy lubricant in skincare .

Key Difference : Esterification replaces hydroxyl groups with hydrophobic acyl chains, shifting applications from surfactants to emollients. The target compound’s hydroxyl groups retain water solubility, limiting its use in oil-based formulations .

Epoxy and Acrylate Functionalized Analogs

  • 2,2-Bis[(oxiranylmethoxy)methyl]propane-1,3-diol (CAS 40762-73-0): Epoxy groups enable crosslinking in resins and coatings .
  • 2,2-Bis[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate (CAS 4986-89-4): Acrylates facilitate polymerization, but the compound is classified as toxic (LD₅₀ 50–300 mg/kg) .

Key Difference : The target compound lacks reactive epoxy or acrylate groups, reducing its utility in polymerization but improving safety profiles .

Data Tables

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (68966-71-2) C₁₂H₂₆O₄ 234.33 Dimethyl, isopropyl, hydroxyl Surfactants, emulsifiers
2,2'-[(2-Butyl-2-ethylpropane)bis(oxy)]diethanol Likely C₁₄H₃₀O₄ ~278.39 Butyl, ethyl Not documented
2,2-Bis[[(1-oxoisodecyl)oxy]methyl]-1,3-propanediyl diisodecanoate C₄₅H₈₄O₈ 753.14 Isodecanoate esters Cosmetic emollients
2,2'-[1,2-Ethanediylbis(oxy)]bis(1-aminoethanol) C₆H₁₆N₂O₄ 180.20 Amine groups Metal chelation, catalysis

Biological Activity

Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- (CAS No. 68966-71-2) is a complex organic compound with the molecular formula C12H26O4. Its structure features a central propanediol moiety with ether linkages, making it of interest in various biological and chemical applications. This article explores its biological activity, including its potential effects on human health and the environment, supported by relevant case studies and research findings.

Basic Information

PropertyValue
Molecular FormulaC12H26O4
Molecular Weight234.33 g/mol
CAS Number68966-71-2
PubChem ID111487
InChIKeyGPKLLERXYXMLED-UHFFFAOYSA-N

Structural Characteristics

The compound's structure includes:

  • Hydroxyl Groups : Two hydroxyl groups contribute to its solubility in water and potential interactions in biological systems.
  • Ether Linkages : These linkages may influence the compound's stability and reactivity.

Toxicological Profile

Research indicates that compounds similar to Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- can exhibit various toxicological effects. A study conducted on related compounds showed potential endocrine-disrupting properties, which could affect hormonal balance in organisms .

Key Findings

  • Endocrine Disruption : The compound's structural similarities to known endocrine disruptors suggest it may interfere with hormone signaling pathways.
  • Metabolic Effects : Preliminary studies indicated that such compounds might affect the metabolism of xenobiotics, leading to altered detoxification processes in organisms .

Case Studies

  • Study on Contaminants in Food Contact Materials :
    • A PhD thesis examined contaminants in food packaging materials, highlighting the need for thorough testing of substances like Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-. The study found that certain chemical structures could lead to adverse biological effects when leached into food products .
  • Toxicological Screening :
    • A toxicological screening of similar compounds revealed significant effects on reproductive health across various species. The findings emphasized the importance of evaluating compounds for potential reproductive toxicity before widespread use .

Environmental Impact

The environmental fate of Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- has not been extensively studied; however, its chemical properties suggest it may persist in the environment and bioaccumulate in aquatic organisms.

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